molecular formula C10H13N5O4 B15386924 alpha-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid CAS No. 10154-08-2

alpha-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid

Cat. No.: B15386924
CAS No.: 10154-08-2
M. Wt: 267.24 g/mol
InChI Key: FOTLFXOEEPODAN-UHFFFAOYSA-N
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Description

α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid (CAS: 10154-08-2) is a purine derivative with a complex structure featuring a bicyclic purine core. Its molecular formula is C₁₀H₁₃N₅O₄, and it has a molecular weight of 267.24 g/mol . The compound is characterized by:

  • Two oxo groups at positions 2 and 6 of the purine ring.
  • Methyl substituents at positions 3 and 5.
  • An α-amino-propionic acid side chain at position 7.

Its derivatives are occasionally studied in metabolic or biochemical contexts, as inferred from its inclusion in materials discussing plant volatiles and fragrance safety .

Properties

CAS No.

10154-08-2

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanoic acid

InChI

InChI=1S/C10H13N5O4/c1-14-5(3-4(11)9(17)18)12-7-6(14)8(16)13-10(19)15(7)2/h4H,3,11H2,1-2H3,(H,17,18)(H,13,16,19)

InChI Key

FOTLFXOEEPODAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Purine Derivatives

The compound belongs to the purine family, which includes biologically critical molecules like adenine, guanine, and xanthines. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic acid Purine 3,7-dimethyl; 2,6-dioxo; 8-α-amino-propionic 267.24 Potential biochemical signaling roles
Theophylline Xanthine 1,3-dimethyl; 2,6-dioxo 180.16 Bronchodilator, adenosine antagonist
Caffeine Xanthine 1,3,7-trimethyl; 2,6-dioxo 194.19 Central nervous system stimulant

Key Differences :

  • Unlike theophylline or caffeine, the target compound features an amino-propionic acid side chain, which may confer solubility or receptor-binding properties distinct from classical methylxanthines.
  • The 3,7-dimethyl pattern is uncommon in purines, contrasting with the 1,3-dimethyl or 1,3,7-trimethyl groups in xanthine derivatives.

Functional Group Comparisons

The compound’s 3,7-dimethyl-2,6-dioxo motif is structurally reminiscent of certain fragrance aldehydes, such as 3,7-Dimethyl-2,6-nonadien-1-al (IFRA-regulated for use in cosmetics) .

Property α-Amino-1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurine-8-propionic Acid 3,7-Dimethyl-2,6-nonadien-1-al
Core Structure Purine Linear terpene aldehyde
Functional Groups Oxo, amino, carboxylic acid Aldehyde, conjugated diene
Regulatory Status Not specified in evidence IFRA-regulated for fragrances
Potential Applications Biochemical research Perfumery, flavoring agents

Methylation and Volatile Compounds

identifies 3,7-dimethyl-2,6-octadienal isomers as upregulated volatiles in mango metabolism . Though these share the 3,7-dimethyl motif, they are aldehydes with conjugated dienes, lacking the purine core or carboxylic acid group. This suggests that methylation at positions 3 and 7 is a recurring theme in both fragrance molecules and specialized purines, albeit with divergent biochemical roles.

Research Implications and Limitations

Further studies are needed to explore:

  • Pharmacological activity : Analogues like theophylline and caffeine are well-characterized, but the impact of the 8-position substituent remains unclear.
  • Metabolic pathways : The compound’s relationship to upregulated plant volatiles (e.g., 3,7-dimethyl-2,6-octadienal) warrants investigation into shared biosynthetic routes .

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